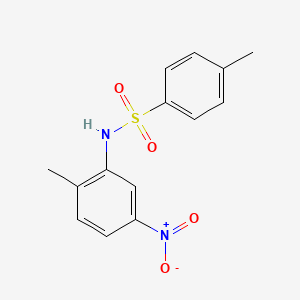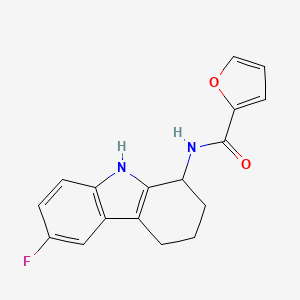
Ethanediamide, tetrakis(cyanomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanediamide, tetrakis(cyanomethyl)-, also known as N1,N1,N2,N2-tetrakis(cyanomethyl)ethanediamide, is a chemical compound with the molecular formula C10H8N6O2 and a molecular weight of 244.21 g/mol This compound is characterized by the presence of four cyanomethyl groups attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanediamide, tetrakis(cyanomethyl)- typically involves the reaction of ethanediamide with cyanomethylating agents under controlled conditions. One common method is the reaction of ethanediamide with formaldehyde and hydrogen cyanide in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of intermediate imines, which are subsequently converted to the desired product .
Industrial Production Methods
Industrial production of ethanediamide, tetrakis(cyanomethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps, such as crystallization or chromatography, to isolate the final compound .
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, tetrakis(cyanomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanomethyl groups to primary amines.
Substitution: The cyanomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ethanediamide derivatives.
Scientific Research Applications
Ethanediamide, tetrakis(cyanomethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanediamide, tetrakis(cyanomethyl)- involves its interaction with specific molecular targets. The cyanomethyl groups can participate in nucleophilic and electrophilic reactions, leading to the formation of various intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Ethanediamide, N1,N1,N2,N2-tetrakis(methyl)-
- Ethanediamide, N1,N1,N2,N2-tetrakis(ethyl)-
- Ethanediamide, N1,N1,N2,N2-tetrakis(propyl)-
Uniqueness
Compared to its analogs with alkyl groups, the cyanomethyl groups offer additional sites for chemical modification and interaction with biological targets .
Properties
CAS No. |
73502-40-6 |
|---|---|
Molecular Formula |
C10H8N6O2 |
Molecular Weight |
244.21 g/mol |
IUPAC Name |
N,N,N',N'-tetrakis(cyanomethyl)oxamide |
InChI |
InChI=1S/C10H8N6O2/c11-1-5-15(6-2-12)9(17)10(18)16(7-3-13)8-4-14/h5-8H2 |
InChI Key |
KVAASWDZUXNBKH-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)N(CC#N)C(=O)C(=O)N(CC#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-methoxyphenyl)ethyl]-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11022999.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B11023011.png)

![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B11023029.png)
![N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine](/img/structure/B11023037.png)
![N-(3,4-dimethoxybenzyl)-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B11023042.png)
![3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]propanamide](/img/structure/B11023044.png)
![(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate](/img/structure/B11023049.png)
![N-(3-chloro-4-methylphenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-3-carboxamide](/img/structure/B11023051.png)
![N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B11023057.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B11023064.png)
![N-(1-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-1H-indol-4-yl)methanesulfonamide](/img/structure/B11023065.png)
![N-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine](/img/structure/B11023075.png)

